![molecular formula C100H133F3N20O22S4 B6295674 Octreotide trifluoroacetate salt (Dimer, Antiparallel) CAS No. 1926163-78-1](/img/structure/B6295674.png)
Octreotide trifluoroacetate salt (Dimer, Antiparallel)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a synthetic peptide analogue of the natural hormone somatostatin. It is a potent inhibitor of the release of hormones, such as gastrin, growth hormone, and glucagon, from the pituitary gland. Octreotide trifluoroacetate salt is used in scientific research to study the effects of somatostatin on various physiological processes. It is also used in clinical settings to treat certain medical conditions.
Wissenschaftliche Forschungsanwendungen
Octreotide trifluoroacetate salt (Dimer, Antiparallel) is used in scientific research to study the effects of somatostatin on various physiological processes. It is used to study the effects of somatostatin on the release of hormones, such as gastrin, growth hormone, and glucagon, from the pituitary gland. It is also used to study the effects of somatostatin on the regulation of cell proliferation and differentiation. In addition, octreotide trifluoroacetate salt is used to study the effects of somatostatin on the regulation of cell metabolism and the immune system.
Wirkmechanismus
Target of Action
Octreotide trifluoroacetate salt (Dimer, Antiparallel), also known as MFCD30748664, is a peptide drug . Its primary targets are the somatostatin receptors, which are involved in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin .
Mode of Action
Octreotide mimics the natural hormone somatostatin, binding to the somatostatin receptors and inhibiting the secretion of growth hormone . This results in a decrease in the abnormal growth of body tissues seen in conditions like acromegaly .
Biochemical Pathways
The binding of Octreotide to the somatostatin receptors triggers a series of biochemical reactions that lead to the inhibition of hormone secretion . The downstream effects of this include a reduction in symptoms associated with hormone-secreting tumors, such as diarrhea and flushing .
Result of Action
The result of Octreotide’s action is a reduction in the symptoms associated with conditions like acromegaly and hormone-secreting tumors . By inhibiting the secretion of growth hormone, Octreotide can reduce abnormal tissue growth and alleviate symptoms associated with these conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using octreotide trifluoroacetate salt (Dimer, Antiparallel) in scientific research is that it is a potent inhibitor of the release of hormones, such as gastrin, growth hormone, and glucagon, from the pituitary gland. In addition, octreotide trifluoroacetate salt is also a potent inhibitor of the activity of certain enzymes, such as adenylate cyclase, which is involved in the regulation of cell proliferation and differentiation. However, one of the limitations of using octreotide trifluoroacetate salt in scientific research is that it is not very stable and can degrade over time. In addition, octreotide trifluoroacetate salt is also expensive and difficult to synthesize.
Zukünftige Richtungen
The future directions for octreotide trifluoroacetate salt (Dimer, Antiparallel) include further research into its potential therapeutic applications. For example, research is being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain medical conditions, such as acromegaly and neuroendocrine tumors. In addition, research is also being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain metabolic disorders, such as diabetes. Furthermore, research is being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain neurological disorders, such as Parkinson’s disease. Finally, research is also being conducted into the potential use of octreotide trifluoroacetate salt in the treatment of certain autoimmune disorders, such as rheumatoid arthritis.
Synthesemethoden
The synthesis of octreotide trifluoroacetate salt (Dimer, Antiparallel) involves the coupling of two peptide fragments, octreotide and trifluoroacetate salt. The octreotide fragment consists of eight amino acids, namely L-cysteine, L-cysteine, L-arginine, L-glutamine, L-alanine, L-valine, L-tyrosine, and L-phenylalanine. The trifluoroacetate salt fragment consists of three fluorine atoms and one acetate group. The two fragments are coupled together using a condensation reaction, which involves the formation of a peptide bond between the two fragments. The resulting octreotide trifluoroacetate salt is then purified and characterized.
Eigenschaften
IUPAC Name |
(4R,7S,10S,13R,16S,19R,24R,27S,30S,33R,36S,39S)-10,30-bis(4-aminobutyl)-19,39-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,36-dibenzyl-4-N,24-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,27-bis[(1R)-1-hydroxyethyl]-13,33-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4,24-dicarboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)110-76(46-64-48-104-70-36-20-18-34-66(64)70)92(132)106-72(38-22-24-40-100)88(128)118-84(58(4)124)98(138)116-82(96(136)112-78(50-120)56(2)122)54-142-140-52-80(114-86(126)68(102)42-60-27-11-6-12-28-60)94(134)108-74(44-62-31-15-8-16-32-62)90(130)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,130)(H,110,129)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79-,80+,81+,82+,83+,84+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKZYFPLRFRPK-WGTYXJJASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)[C@@H](CC9=CC=CC=C9)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H133F3N20O22S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2152.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.